molecular formula C21H29ClN4O B2541508 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418630-06-3

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride

Numéro de catalogue: B2541508
Numéro CAS: 2418630-06-3
Poids moléculaire: 388.94
Clé InChI: FCEUGKTUBSBULE-NUQSYYDWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride” is a synthetic small-molecule compound characterized by a cyclobutane core substituted with an aminomethyl group and a phenyl ring. The cyclohexane moiety is functionalized with a pyrazole ring and a carboxamide group, while the hydrochloride salt enhances its solubility and stability.

Propriétés

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O.ClH/c22-15-21(16-7-2-1-3-8-16)13-17(14-21)24-20(26)18-9-4-5-10-19(18)25-12-6-11-23-25;/h1-3,6-8,11-12,17-19H,4-5,9-10,13-15,22H2,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEUGKTUBSBULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3)N4C=CC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride (CAS Number: 2460749-74-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26ClN3OC_{20}H_{26}ClN_3O, with a molecular weight of approximately 359.9 g/mol. The compound features a cyclobutyl ring, an aminomethyl group, and a pyrazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H26ClN3O
Molecular Weight359.9 g/mol
CAS Number2460749-74-8
IUPAC NameN-[3-(aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride

Synthesis

The synthesis of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide hydrochloride typically involves several steps:

  • Formation of the Cyclobutyl Ring : This can be achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Aminomethyl Group : This step often employs reductive amination techniques.
  • Construction of the Pyrazole Moiety : Pyrazole formation may involve cyclization reactions using appropriate reagents.
  • Hydrochloride Salt Formation : The final step involves treating the compound with hydrochloric acid to yield the hydrochloride salt.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic pathways. For instance, studies have shown that derivatives of similar structural classes can inhibit key enzymes involved in inflammatory processes, such as COX and LOX pathways, leading to reduced prostaglandin synthesis .

Case Studies

  • Anti-inflammatory Effects : In a study involving animal models, compounds structurally related to N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide demonstrated promising anti-inflammatory effects, with significant reductions in edema and pain response .
  • Cancer Research : Another study highlighted the potential of this compound in targeting farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. The analogs showed IC50 values in the nanomolar range, suggesting potent inhibitory effects on tumor growth in vitro .

The biological activity of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide is believed to stem from its ability to modulate various signaling pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Interaction : It may also interact with specific receptors that mediate pain and inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis based on structural motifs and functional groups:

Table 1: Structural and Functional Group Comparison

Feature Target Compound Compound in
Core Structure Cyclobutane and cyclohexane hybrid Pyrazole ring with sulfanyl and aldehyde substituents
Key Substituents Aminomethyl, phenyl, pyrazole, carboxamide Chlorophenylsulfanyl, trifluoromethyl, chloro
Electron-Withdrawing Groups Pyrazole (moderate electron-withdrawing) Trifluoromethyl (strong electron-withdrawing)
Hydrophilicity Likely moderate (amide and hydrochloride salt) Low (sulfanyl and chloro groups dominate)
Potential Binding Interactions Hydrogen bonding (amide, aminomethyl), π-π stacking (phenyl, pyrazole) Sulfur-mediated interactions, halogen bonding (Cl)

Key Observations:

Solubility: The hydrochloride salt in the target compound likely improves aqueous solubility relative to the non-ionic, halogenated compound in .

Electron Effects : The trifluoromethyl group in ’s compound strongly withdraws electrons, possibly stabilizing negative charges in binding pockets. In contrast, the target compound’s pyrazole may balance electron distribution for moderate affinity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide hydrochloride?

  • Methodology :

  • Cyclobutane Formation : Utilize [2+2] photocycloaddition or strain-driven ring closure for the 3-phenylcyclobutyl core. Steric hindrance may require high-dilution conditions or microwave-assisted synthesis to improve yields .
  • Amidation : Couple the cyclobutylamine intermediate with 2-pyrazol-1-ylcyclohexane-1-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt). Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
  • Hydrochloride Salt Formation : Precipitate the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol/water .

Q. How can the compound’s structural integrity be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and regioselectivity using ¹H and ¹³C NMR. Key signals include cyclobutyl protons (δ 3.5–4.5 ppm) and pyrazole NH (δ 8.1–8.3 ppm) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis. Similar bicyclic structures in and highlight the importance of crystallographic data for cyclobutane derivatives .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected m/z ~470) and fragmentation patterns .

Q. What purity assessment methods are recommended for this compound?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Monitor at 254 nm; target purity ≥98% .
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. How can researchers address low yields in the cyclobutane ring formation step?

  • Optimization Strategies :

  • Steric Mitigation : Introduce bulky protecting groups (e.g., Boc) on the aminomethyl moiety to reduce steric clash during cyclization .
  • Catalytic Systems : Test transition-metal catalysts (e.g., Pd or Ru) for strained ring synthesis, as demonstrated in for analogous bicyclic systems .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates and adjust reaction time/temperature .

Q. What in silico approaches predict the compound’s biological target interactions?

  • Computational Methods :

  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Focus on binding pockets with hydrophobic residues (e.g., cyclohexane and phenyl motifs) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding networks .
  • Pharmacophore Modeling : Align with known kinase inhibitors (e.g., pyrazole-containing drugs) to identify potential targets .

Q. How to resolve discrepancies in reported binding affinities across assays?

  • Validation Protocols :

  • Assay Standardization : Use Bradford protein quantification ( ) to ensure consistent target concentrations .
  • Orthogonal Techniques : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) for binding thermodynamics. For example, SPR may overestimate affinity due to avidity effects in multivalent systems .
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. What strategies improve solubility and stability in pharmacological studies?

  • Formulation Approaches :

  • Co-Crystallization : Explore co-formers (e.g., succinic acid) to enhance aqueous solubility, as shown for pyrazole cocrystals in .
  • Lyophilization : Prepare lyophilized powders using trehalose or mannitol as stabilizers for long-term storage .
  • pH Profiling : Test stability across pH 2–8 (simulating GI tract conditions) using UV-Vis spectroscopy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.